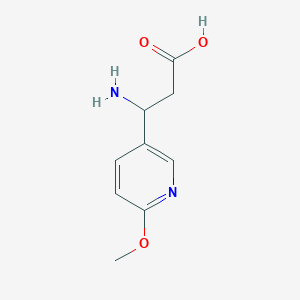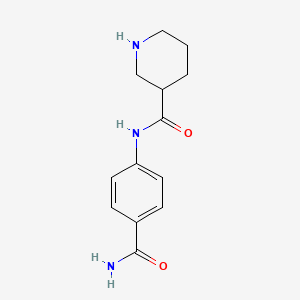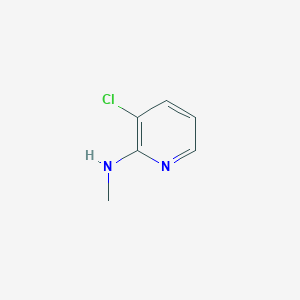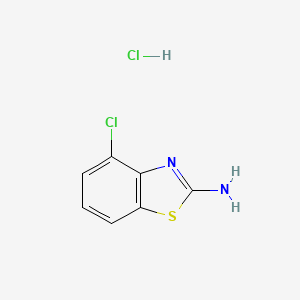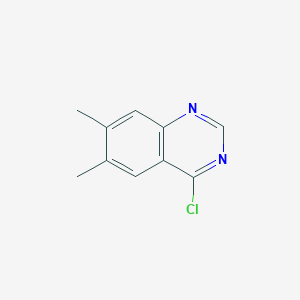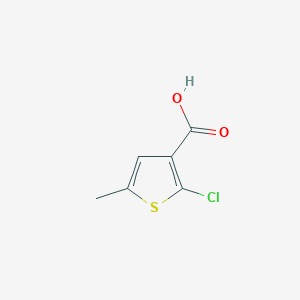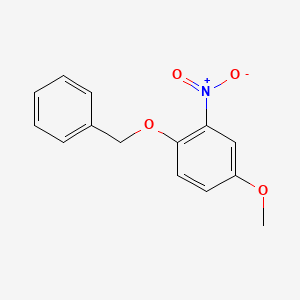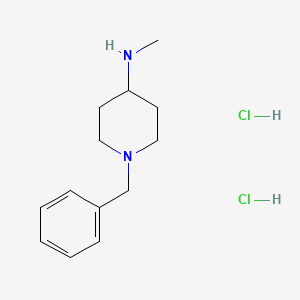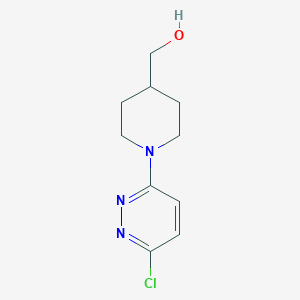![molecular formula C8H6Cl2N2S B1602844 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine CAS No. 87478-74-8](/img/structure/B1602844.png)
2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine
説明
“2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine” is a chemical compound with the linear formula C8H6Cl2N2S . It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string ClC1=NC(Cl)=NC(S2)=C1C=C2CC . The InChI representation is 1S/C8H6Cl2N2S/c1-2-4-3-5-6(9)11-8(10)12-7(5)13-4/h3H,2H2,1H3 .Chemical Reactions Analysis
The chemical reactions of “this compound” involve nucleophilic attack on pyrimidines . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .科学的研究の応用
Anticancer Drug Synthesis
2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine is an important intermediate in the synthesis of small molecule anticancer drugs. A study by Zhou et al. (2019) developed a rapid synthetic method for target compounds involving this intermediate. This process includes cyclization, chlorination, and nucleophilic substitution, demonstrating its utility in the creation of anticancer agents (Zhou et al., 2019).
Antitumor Activity
Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound related to this compound, noting its potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against the Walker 256 carcinosarcoma in rats. This highlights its potential in antitumor applications (Grivsky et al., 1980).
Nonlinear Optical Material
Murthy et al. (2019) focused on a compound related to this compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, for its potential as a third-order nonlinear optical material. They investigated its electronic structure and optical properties, indicating its suitability for applications in nonlinear optical devices such as optical limiting and optical switching (Murthy et al., 2019).
Antimicrobial Agents
Goudgaon and Sheshikant (2013) synthesized pyrimidine analogs, including derivatives of this compound, as potential antimicrobial agents. Their research indicated that some of these compounds showed good activity against fungal strains, comparable to standard antifungal drugs (Goudgaon & Sheshikant, 2013).
Inhibition of Dihydrofolate Reductase
Rosowsky et al. (1997) synthesized 2,4-diaminothieno[2,3-d]pyrimidine derivatives as potential inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These compounds, related to this compound, demonstrated potential as selective inhibitors for these enzymes, which are critical in microbial metabolism (Rosowsky et al., 1997).
Antifungal Activities
Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines, closely related to this compound, to evaluate their antifungal activities. These compounds showed promising results against Piricularia oryzae and potential for use in agriculture to control fungal infections in crops (Konno et al., 1989).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Gangjee et al. (2009) designed and synthesized analogues of this compound as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing potential as antitumor agents. This research highlights the versatility of this compound in targeting critical enzymes in cancer cells (Gangjee et al., 2009).
Optical Property Tuning
Hussain et al. (2020) studied the nonlinear optical properties of thiopyrimidine derivatives, closely related to this compound. Their findings revealed the possibility of tuning the optical properties of these compounds, suggesting applications in optoelectronics and high-tech applications (Hussain et al., 2020).
Antiviral Activity
Saxena et al. (1988) synthesized derivatives of pyrrolo[2,3-d]pyrimidine, structurally related to this compound, and evaluated their antiviral activities. This study demonstrated the potential of such compounds in the treatment of viral infections, highlighting another facet of its utility in medical research (Saxena et al., 1988).
Intermediate in Synthesis
Liu Guo-ji (2009) presented a synthesis approach for 2,4-Dichloro-5-methoxy-pyrimidine, a compound related to this compound, underscoring its significance as an intermediate in the synthesis of more complex molecules (Liu Guo-ji, 2009).
作用機序
While the specific mechanism of action for “2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine” is not mentioned in the search results, it’s worth noting that many pyrimidines exhibit potent anti-inflammatory effects . The key mechanism of action of such compounds often involves the suppression of the cyclooxygenase (COX) enzymes .
Safety and Hazards
特性
IUPAC Name |
2,4-dichloro-6-ethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2S/c1-2-4-3-5-6(9)11-8(10)12-7(5)13-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILLJMUZTUFCPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594066 | |
| Record name | 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87478-74-8 | |
| Record name | 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



